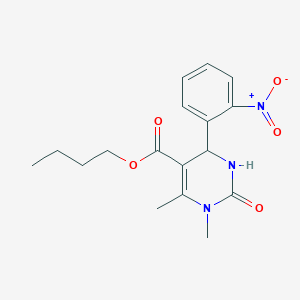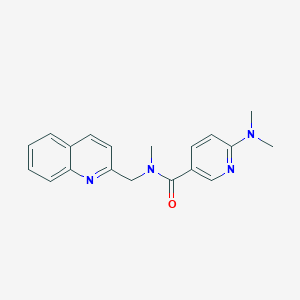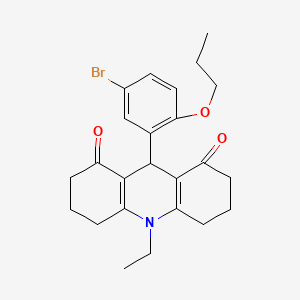![molecular formula C18H17ClN4O3S B5085447 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea](/img/structure/B5085447.png)
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiadiazole ring, a chlorinated phenoxy group, and a methoxyphenyl urea moiety, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorinated Phenoxy Group: The chlorinated phenoxy group can be introduced through a nucleophilic substitution reaction using 4-chloro-2-methylphenol and an appropriate leaving group.
Coupling with the Thiadiazole Ring: The chlorinated phenoxy group is then coupled with the thiadiazole ring through a nucleophilic substitution reaction.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with 4-methoxyaniline and an appropriate isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule with applications in studying biological pathways and mechanisms.
Medicine: The compound could be explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It may be used in the development of new materials, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
Inhibition of Key Biological Processes: It may inhibit key biological processes such as DNA replication, protein synthesis, or cell division, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(2-Chloro-4-methoxyphenyl)-3-(2-methoxyphenyl)urea
- 1-Chloro-4-{[4-(4-methylphenoxy)phenyl]sulfonyl}benzene
-
Uniqueness
- The presence of the thiadiazole ring and the specific substitution pattern make this compound unique compared to other similar compounds.
- Its potential bioactivity and diverse applications in various fields further distinguish it from other compounds.
Propiedades
IUPAC Name |
1-[5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-11-9-12(19)3-8-15(11)26-10-16-22-23-18(27-16)21-17(24)20-13-4-6-14(25-2)7-5-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUCAMKUXSMFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,3-Dichlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole;oxalic acid](/img/structure/B5085371.png)
![Methyl 2-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate](/img/structure/B5085378.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B5085399.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)
![ethyl (2E)-3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoprop-2-enoate](/img/structure/B5085423.png)
![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)


![N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B5085440.png)


